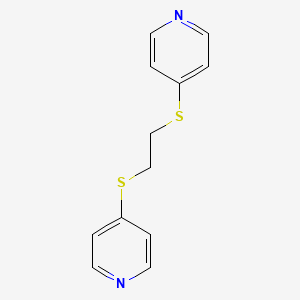

1,2-Bis(pyridin-4-ylthio)ethane

Description

Structural Context within Dithioether and Pyridine-Containing Ligands

1,2-Bis(pyridin-4-ylthio)ethane is a bifunctional organic ligand characterized by two pyridin-4-yl groups linked by an ethane-1,2-dithioether spacer. This structure places it within the broader class of dithioether ligands, which are known for their ability to coordinate with a variety of metal ions through their soft sulfur donor atoms. The general structure of such ligands can be depicted as R-S-(CH₂)n-S-R, where the nature of the 'R' group and the length of the alkyl chain 'n' play crucial roles in determining the final architecture of the resulting metal complexes.

Simultaneously, it is a pyridine-containing ligand. Pyridine (B92270) and its derivatives are ubiquitous in coordination chemistry, acting as N-donor ligands that form stable complexes with a vast range of transition metals. acs.org The nitrogen atom in the pyridine ring is a moderately hard Lewis base, making it an effective donor for various metal centers.

The uniqueness of this compound lies in the combination of these two functionalities. The molecule possesses both hard (nitrogen) and soft (sulfur) donor atoms, allowing for versatile coordination behavior. The ethane (B1197151) bridge between the two sulfur atoms provides significant conformational flexibility, enabling the two terminal pyridine rings to adopt various orientations. This flexibility distinguishes it from rigid ligands like 1,2-bis(4-pyridyl)ethene, allowing it to adapt to the coordination preferences of different metal centers and to form unique structural motifs. rsc.org

Relevance of Flexible Ligands in Coordination Chemistry and Materials Science

The use of flexible ligands is a key strategy in the rational design of crystalline materials like coordination polymers and metal-organic frameworks (MOFs). rsc.org While rigid ligands often lead to predictable and robust structures, flexible ligands can yield novel topologies and materials with dynamic properties. rsc.orgacs.org

The conformational freedom of flexible ligands, such as that seen in this compound, allows them to adopt different conformations (e.g., anti or gauche) during the self-assembly process. This adaptability can lead to the formation of intricate structures, including helical chains, interwoven networks, and discrete metallamacrocycles. The final structure is often influenced by factors such as the coordination geometry of the metal ion, the nature of the counter-anion, and the presence of solvent molecules.

In materials science, this flexibility is particularly relevant for creating "soft porous crystals" or flexible MOFs that exhibit reversible structural changes in response to external stimuli like guest molecule adsorption. acs.org This "breathing" behavior is crucial for applications in gas storage, separation, and sensing. The ability of the ligand to bend and rotate can accommodate guest molecules and induce changes in the pore size and shape of the material.

Overview of Research Trajectories for this compound and Analogs

Research into this compound and its analogs has focused on their synthesis and application as building blocks for functional materials.

Synthesis and Characterization: The synthesis of this compound has been reported via the reaction of 4-bromopyridinium chloride with 1,2-ethanedithiol in the presence of a base like sodium hydroxide (B78521) in a polar aprotic solvent such as DMF. amazonaws.com The reaction proceeds at an elevated temperature to yield the desired dithioether. Characterization of the compound has been performed using spectroscopic methods.

Interactive Table: NMR Spectroscopic Data for this compound amazonaws.com Below is the reported Nuclear Magnetic Resonance (NMR) data for the ligand in a DMSO solvent.

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity / Coupling | Assignment |

| ¹H | 8.63 | d, J = 6.63 Hz | Protons on pyridine ring adjacent to N |

| ¹H | 7.87 | d, J = 6.72 Hz | Protons on pyridine ring adjacent to S |

| ¹H | 3.65 | s | Ethane bridge protons (-S-CH₂-CH₂-S-) |

| ¹³C | 140.8 | - | Pyridine carbon atoms |

| ¹³C | 139.65 | - | Pyridine carbon atoms |

| ¹³C | 122.2 | - | Pyridine carbon atoms |

| ¹³C | 28.9 | - | Ethane bridge carbon atoms |

d = doublet, s = singlet, J = coupling constant in Hertz

Coordination Chemistry of Analogs: While detailed structural studies on metal complexes of this compound itself are not widely available in the reviewed literature, extensive research has been conducted on its analogs. For instance, the related ligand 1,2-bis((2-((pyridin-2-ylthio)methyl)phenyl)thio)ethane has been synthesized and its crystal structure determined, revealing the ligand's conformational flexibility. nih.gov Similarly, more complex derivatives like 1,2-bis(4-(pyridin-2-yl)pyrimidin-2-ylthio)ethane have been used to construct discrete dinuclear cadmium complexes, demonstrating how the pyridyl-thioether motif can direct the assembly of supramolecular structures. amazonaws.com

These studies on analogs show a clear research trajectory: the design of multi-functional ligands with varying spacer lengths and aromatic backbones to fine-tune the resulting properties of their metal complexes, from catalytic activity to photoluminescence. amazonaws.com

Significance of the Pyridyl-Thioether Motif in Metal Coordination

The pyridyl-thioether motif is a powerful tool in crystal engineering and the design of functional coordination compounds. Its significance stems from several key features:

Dual Donor Capability: The presence of both a hard nitrogen donor from the pyridine ring and a soft sulfur donor from the thioether group allows these ligands to coordinate with a wide spectrum of metal ions, following the principles of Hard and Soft Acids and Bases (HSAB) theory. This versatility enables the construction of heterometallic systems and provides multiple binding sites for catalysis.

Structural Versatility: The thioether linkage often acts as a flexible hinge, while the pyridine units serve as directional vectors, guiding the formation of extended networks. This combination of flexibility and directionality is critical for building complex, multi-dimensional MOFs.

Electronic Properties: The interplay between the electron-donating thioether and the π-accepting pyridine ring can lead to interesting electronic and photophysical properties in the resulting metal complexes. For example, ligands combining pyridyl and thioether functionalities have been shown to create a ligand field strong enough to induce spin-crossover (SCO) behavior in Fe(II) complexes. mdpi.com SCO materials are of great interest for applications in molecular switches and data storage. mdpi.com

Catalytic Applications: The pyridyl-thioether framework can be incorporated into catalysts. For instance, a copper complex involving this compound supported on silica (B1680970) nanoparticles has been developed as an efficient and reusable catalyst for click chemistry reactions, specifically the synthesis of 1,2,3-triazoles. amazonaws.com

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2S2 |

|---|---|

Molecular Weight |

248.4 g/mol |

IUPAC Name |

4-(2-pyridin-4-ylsulfanylethylsulfanyl)pyridine |

InChI |

InChI=1S/C12H12N2S2/c1-5-13-6-2-11(1)15-9-10-16-12-3-7-14-8-4-12/h1-8H,9-10H2 |

InChI Key |

HVUUVUMACNYXNA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1SCCSC2=CC=NC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Bis Pyridin 4 Ylthio Ethane

Established Synthetic Routes for Analogous Bis(pyridylthio)alkanes

The construction of bis(pyridylthio)alkanes typically relies on the formation of a thioether bond between a pyridine (B92270) ring and an alkyl chain. This is most commonly achieved through nucleophilic substitution, a robust and versatile method in organic synthesis.

The formation of the carbon-sulfur bond in pyridyl thioethers is often accomplished via a nucleophilic aromatic substitution (SNAr) mechanism or a standard Williamson ether synthesis-like reaction. In the context of 4-substituted pyridines, the SNAr pathway is particularly relevant when a leaving group on the pyridine ring is displaced by a sulfur nucleophile. However, a more common and direct approach for compounds like 1,2-bis(pyridin-4-ylthio)ethane involves the reaction of a pyridinethiol with an alkyl halide.

The pyridine ring's nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, especially at the 2- and 4-positions. stackexchange.comquora.com This electronic effect stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the attack of a nucleophile at these positions. quora.com In the synthesis of this compound, the nucleophile is the thiolate anion derived from 4-mercaptopyridine (B10438). This anion attacks an electrophilic carbon atom on the ethane (B1197151) bridge, displacing a leaving group in a standard SN2 reaction.

The synthesis of bis(pyridylthio)alkanes generally involves two key precursors: a pyridinethiol and a dihaloalkane. For this compound, the specific precursors are 4-mercaptopyridine and a 1,2-dihaloethane, such as 1,2-dibromoethane (B42909) or 1,2-dichloroethane.

A crucial step in the synthesis is the deprotonation of the thiol group (-SH) of 4-mercaptopyridine to form the more potent nucleophile, the thiolate anion (-S⁻). This is typically achieved by using a suitable base. The choice of base and solvent is critical for the reaction's success.

Common reaction conditions are summarized in the table below:

| Parameter | Typical Conditions | Rationale |

| Base | Sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), sodium ethoxide (NaOEt), potassium tert-butoxide (tBuOK) | To deprotonate the thiol and generate the thiolate nucleophile. |

| Solvent | Ethanol, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | To dissolve the reactants and facilitate the reaction. Polar aprotic solvents like DMF and DMSO can accelerate SN2 reactions. acs.org |

| Temperature | Room temperature to reflux | To provide sufficient energy for the reaction to proceed at a reasonable rate. The specific temperature depends on the reactivity of the substrates. |

| Stoichiometry | 2 equivalents of pyridinethiol per 1 equivalent of dihaloalkane | To ensure the formation of the desired bis-substituted product. |

The reaction proceeds by the sequential displacement of the two halide atoms from the ethane bridge by two molecules of the pyridinethiolate.

Specific Considerations for the Synthesis of this compound

The synthesis of this compound involves the reaction of two equivalents of 4-mercaptopyridine with one equivalent of 1,2-dihaloethane. A typical laboratory-scale synthesis would involve dissolving 4-mercaptopyridine in a suitable solvent, such as ethanol, followed by the addition of a base like sodium hydroxide to generate the sodium 4-thiopyridinide salt in situ. To this solution, 1,2-dibromoethane is added, and the mixture is heated to reflux to drive the reaction to completion.

The reaction mechanism is a double SN2 reaction, where the thiolate anion performs a nucleophilic attack on one of the carbon atoms of 1,2-dibromoethane, displacing the first bromide ion. The resulting intermediate, 1-(pyridin-4-ylthio)-2-bromoethane, then reacts with a second equivalent of the thiolate to form the final product, this compound.

Care must be taken to control the stoichiometry to minimize the formation of mono-substituted byproducts and potential polymerization. The use of a slight excess of the dihaloalkane can be employed, but this may complicate purification.

Purification and Isolation Techniques in the Context of Flexible Ligands

Once the reaction is complete, the crude product must be isolated and purified. The flexible nature of the ethane linker in this compound can sometimes make crystallization challenging, but it is often the preferred method for obtaining a highly pure product.

Common purification steps include:

Work-up: The reaction mixture is typically cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (like dichloromethane (B109758) or chloroform) and water to remove inorganic salts and other water-soluble impurities. acs.org The organic layer is collected, washed with brine, and dried over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate. acs.org

Chromatography: If the crude product contains significant impurities, flash column chromatography on silica (B1680970) gel can be an effective purification method. acs.org A gradient of solvents, for example, from hexane (B92381) to ethyl acetate, can be used to elute the product.

Crystallization/Recrystallization: The purified product is often obtained as a solid, which can be further purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, acetonitrile, or a mixture of dichloromethane and hexane). This process helps to remove any remaining impurities and can yield high-quality crystalline material suitable for applications like coordination chemistry. nih.gov

The purity of the final product is typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

Information regarding "this compound" is currently limited in publicly available research.

The user's request for a detailed article structured around the coordination chemistry of this compound—including its coordination modes, the role of its specific donor atoms in chelation, and the formation of various dimensional metal complexes—cannot be fulfilled with the required level of scientific accuracy and detail at this time due to the absence of published research on this particular compound.

Information is available for analogous compounds, which could provide a general context but would not meet the specific requirements of an article focused solely on this compound. Therefore, the generation of the requested article with the specified level of detail and scientific rigor is not possible at this time.

Supramolecular Assembly and Intermolecular Interactions Involving 1,2 Bis Pyridin 4 Ylthio Ethane Motifs

Role of Hydrogen Bonding in Solid-State Organization

While classical hydrogen bonds are predominant, weaker C-H···X interactions, where X can be an atom like iodine or a π-system, play a crucial role in the fine-tuning of crystal packing. unipr.it These interactions, though individually weak, are numerous within a crystal lattice and collectively contribute significantly to the stability of the structure. For instance, in related structures, C-H···π interactions are observed where the hydrogen atoms of the pyridyl or methylene (B1212753) groups interact with the electron-rich π-systems of adjacent molecules. unipr.itresearchgate.net The directionality of these interactions, while less pronounced than in classical hydrogen bonds, is critical in dictating the orientation of molecules within the crystal.

In some crystal structures, unconventional C-H···π interactions are identified where the π-system is provided by pseudohalide coligands. unipr.it The nature of the pseudohalide influences the interactions formed by the π-system. unipr.it

The synergy of various non-covalent interactions leads to the formation of extended supramolecular networks. mdpi.com In co-crystals involving pyridyl-containing molecules, for example, robust synthons like the O-H···N hydrogen bond between a carboxylic acid and a pyridyl residue are often observed. nih.gov These primary interactions are then supported by a host of weaker interactions to build up the three-dimensional structure.

For instance, in a co-crystal of N,N′-bis(pyridin-4-ylmethyl)ethanediamide with benzoic acid, supramolecular tapes are formed through a combination of hydroxy-O-H···N(pyridyl) and amide-N-H···O(carbonyl) hydrogen bonds. nih.gov These tapes are further interlinked by methylene-C-H···O(amide) and pyridyl-C-H···O(carbonyl) contacts, demonstrating the hierarchical nature of network formation. nih.gov

π–π Stacking Interactions in Extended Frameworks

The aromatic pyridyl rings of 1,2-bis(pyridin-4-ylthio)ethane and its derivatives are prone to engage in π–π stacking interactions, which are a significant cohesive force in the solid state. rsc.orgrsc.orgeiu.edu These interactions arise from the electrostatic attraction between the electron-rich π-clouds of adjacent aromatic rings.

The geometry of these interactions, including the centroid-to-centroid distance and the slip angle between the rings, determines their strength and contribution to the crystal's stability. In some structures, these interactions lead to the formation of one-dimensional chains or ladders, which then assemble into higher-dimensional networks. researchgate.net

Hirshfeld Surface Analysis and Quantitative Assessment of Interactions

To gain a deeper, quantitative understanding of the intermolecular interactions within a crystal, Hirshfeld surface analysis has emerged as a powerful tool. walshmedicalmedia.comnih.gov This method allows for the partitioning of the crystal space into regions associated with each molecule and provides a visual and numerical breakdown of the intermolecular contacts.

A key output of Hirshfeld surface analysis is the 2D fingerprint plot, which summarizes all intermolecular contacts in the crystal. researchgate.netnih.govcrystalexplorer.net These plots display the distribution of distances from the Hirshfeld surface to the nearest atom nucleus inside the surface (dᵢ) and outside the surface (dₑ). Different types of interactions appear as distinct regions on the plot, and the relative contribution of each interaction to the total Hirshfeld surface can be quantified.

For example, in a related cadmium complex, Hirshfeld surface analysis revealed that H···H contacts were predominant, accounting for 51.2% of the total surface, followed by Cl···H/H···Cl (13.9%), C···H/H···C (12.3%), and S···H/H···S (11.8%) interactions. nih.govnih.gov Such quantitative data is invaluable for comparing the packing forces in different crystal structures and understanding the role of specific interactions in determining the supramolecular architecture.

Table 1: Intermolecular Contact Contributions from Hirshfeld Surface Analysis for a Related Cadmium Complex This table is based on data for a related compound, {2-[bis(pyridin-2-ylmethyl)amino]ethane-1-thiolato}chloridocadmium(II), as a representative example of the types of interactions and their relative contributions that can be elucidated via Hirshfeld surface analysis.

| Interaction Type | Contribution (%) |

| H···H | 51.2 |

| Cl···H/H···Cl | 13.9 |

| C···H/H···C | 12.3 |

| S···H/H···S | 11.8 |

| N···C/C···N | 3.8 |

| C···C | 2.1 |

| Cl···C/C···Cl | 2.0 |

| N···H/H···N | 1.8 |

| Cd···H/H···Cd | 0.7 |

| N···N | 0.3 |

| Cd···C/C···Cd | 0.1 |

Inclusion Chemistry and Clathrate Formation with Analogous Ligands

The ability of coordination complexes to form host-guest systems, including inclusion compounds and clathrates, is a significant area of supramolecular chemistry. While specific studies on the inclusion chemistry of this compound are not extensively detailed in the reviewed literature, the behavior of analogous ligands, particularly those containing pyridyl moieties, provides considerable insight into their potential for forming such structures. These analogous systems demonstrate the formation of cavities and channels within their crystal lattices, capable of encapsulating guest molecules.

Research into copper(I) halide complexes with the analogous ligand 1,2-bis(4-pyridyl)ethene (4-bpe) has revealed the formation of layered structures with pores that can house solvate molecules. nih.gov For instance, a complex with the composition CuI(4-bpe)·0.25(4-bpe) is composed of layers that stack to create pores, which are occupied by 4-bpe solvate molecules. nih.gov A similar architecture is observed in (CuCl)₂ (4-bpe)·4H₂O, where the pores are filled with water molecules instead. nih.gov The arrangement of layers in a related copper(I) bromide complex with 4-bpe also results in the formation of cavities that encapsulate disordered 4-bpe solvate molecules. nih.gov These cavities are formed between the layers of the coordination polymer, and the layers are further connected by intermolecular C—H⋯Br hydrogen bonds. nih.gov

The host-guest chemistry extends to metallamacrocyclic structures. For example, metallacoronands formed with pyridine (B92270)‐centered aroylbis(N,N‐diethylthiourea) ligands can accommodate alkaline earth metal ions within their molecular voids, creating host-guest coordination assemblies. researchgate.net In other systems, metallamacrocycles have been shown to form adducts with pyridine, which acts as a guest molecule. researchgate.net The study of a crystalline octanuclear Ag(I) metallosupramolecular macrocycle formed from a pyrazinylpyridine ligand further highlights the potential for reversible host-guest chemistry in such systems. rsc.org

Cyclodextrins are well-known host molecules, and their inclusion complexes with analogous aromatic guest molecules have been studied. For example, β-cyclodextrin forms 2:2 host-guest complexes with 1,2-bis(4-aminophenyl)ethane. nih.gov In these structures, the guest molecules are located within the cavity of the cyclodextrin (B1172386) dimers. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy studies have confirmed the formation of strong 1:1 complexes in aqueous solution. nih.gov This demonstrates the capacity of flexible, linear, bifunctional aromatic molecules to be included within larger host cavities.

The table below summarizes key findings related to the inclusion chemistry and clathrate formation with ligands analogous to this compound.

| Host Complex/Ligand | Guest Molecule(s) | Key Structural Features | Ref |

| CuI(4-bpe) | 4-bpe | Layered structure with pores | nih.gov |

| (CuCl)₂(4-bpe) | Water | Layered structure with pores | nih.gov |

| (CuBr)₂(4-bpe) | 4-bpe | Layered structure with cavities | nih.gov |

| Pyridine‐centered aroylbis(N,N‐diethylthiourea) metallacoronands | Alkaline earth metal ions | Metallamacrocyclic host with molecular voids | researchgate.net |

| Ni(II) metallamacrocycles | Pyridine | Adduct formation with guest pyridine | researchgate.net |

| β-cyclodextrin | 1,2-bis(4-aminophenyl)ethane | 2:2 host-guest inclusion complex | nih.gov |

These examples underscore the propensity of coordination networks and macrocycles built from pyridyl-containing ligands to act as hosts for a variety of guest molecules, ranging from small solvent molecules to other organic ligands and ions. The formation of these inclusion compounds is driven by a combination of factors, including intermolecular interactions such as hydrogen bonding and π-π stacking, as well as the steric fit between the host and guest.

Theoretical and Computational Investigations of 1,2 Bis Pyridin 4 Ylthio Ethane and Its Derivatives

Computational Chemistry Approaches (e.g., DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in understanding the reactivity and electronic properties of 1,2-Bis(pyridin-4-ylthio)ethane and its related compounds.

DFT calculations, along with Atoms in Molecules (AIM) theory, have been used to evaluate hydrogen bonding interactions in supramolecular complexes. For instance, in a complex of squaric acid and 2,6-bis(2-benzimidazolyl)pyridine, DFT calculations revealed significant hydrogen bonding energies. researchgate.net Such studies are crucial for understanding the forces that drive the self-assembly of these molecules into larger architectures.

The electronic properties of these compounds, such as their ability to act as N-donor ligands, are governed by the lone pairs of electrons on the nitrogen atoms of the pyridyl rings. DFT can be used to calculate the electron density distribution and molecular orbitals, providing a quantitative measure of the Lewis basicity of the nitrogen atoms and their propensity to coordinate with metal ions. These calculations can also predict how modifications to the ligand structure, such as the introduction of different functional groups, will alter its electronic properties and reactivity.

Molecular Modeling of Ligand Flexibility and Conformation

The flexible nature of the ethane (B1197151) spacer in 1,2-bis(4-pyridyl)ethane (B167288) is a key determinant of its coordination chemistry. nih.gov Molecular modeling techniques, including molecular mechanics and molecular dynamics, are employed to explore the conformational landscape of these ligands.

The ethane linker allows the pyridyl groups to adopt various orientations, most notably anti and gauche conformations. This conformational flexibility enables the ligand to adapt to the geometric requirements of different metal centers, leading to a diverse range of coordination architectures. Molecular modeling can predict the relative energies of these conformers and the energy barriers for their interconversion.

For instance, studies on N,N′-bis(pyridin-4-ylmethyl)ethanediamide, a related compound, have shown that the molecule can adopt an antiperiplanar conformation where the pyridin-4-yl residues are on opposite sides of the central core. researchgate.net The dihedral angles between the central part of the molecule and the pyridyl rings can be calculated to quantify this conformation. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Conformation | (+)antiperiplanar | researchgate.net |

| Dihedral Angle (Core to N1-pyridyl ring) | 68.65 (3)° | researchgate.net |

| Dihedral Angle (Core to N3-pyridyl ring) | 86.25 (3)° | researchgate.net |

Prediction of Coordination Behavior and Complex Stability

Computational methods are increasingly used to predict how ligands like this compound will coordinate with metal ions and to estimate the stability of the resulting complexes. The predictable coordination behavior of 1,2-bis(4-pyridyl)ethane makes it a valuable component in crystal engineering.

The coordination of these N-donor ligands to metal centers is a classic example of a Lewis acid-base interaction. The nitrogen atoms of the pyridyl rings act as Lewis bases, donating electron pairs to the acidic metal center to form coordinate bonds. Several factors influence this coordination, including the basicity of the nitrogen, the flexibility of the linker, and steric effects.

Simulations of Supramolecular Self-Assembly Processes

The ability of this compound and its derivatives to form extended structures through self-assembly is a hallmark of their chemistry. Molecular dynamics (MD) simulations and other computational techniques can provide a dynamic view of these self-assembly processes.

MD simulations can model the interactions between multiple ligand molecules and metal ions in a solvent, showing how they come together to form larger, ordered structures. These simulations can reveal the pathways and mechanisms of self-assembly, providing insights that are often difficult to obtain from experiments alone.

For example, studies on other pyridine-containing ligands have shown how they self-assemble with metal ions to form various architectures, including one-dimensional chains and more complex networks. nih.govnih.gov Computational studies on a triazole-based amphiphile have demonstrated how factors like ionic interactions can influence self-assembly and molecular dynamics. rsc.org Similarly, theoretical calculations have been used to investigate the supramolecular behavior of cryptands with pyridine (B92270) units, revealing how they associate through C-H---π and π---π interactions. mdpi.com These computational approaches are vital for the rational design of new materials with desired supramolecular architectures.

Functional Materials and Applications Derived from 1,2 Bis Pyridin 4 Ylthio Ethane Complexes

Metal-Organic Frameworks (MOFs) for Specific Applications

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The tunable nature of their pores and high surface areas make them promising candidates for a range of applications.

Porous Materials for Gas Adsorption and Catalysis

The design of MOFs for gas adsorption and catalysis is a significant area of research. The porosity and chemical functionality of the framework can be tailored for selective gas uptake or to provide active sites for catalytic reactions. While the structural analogue, 1,2-bis(4-pyridyl)ethane (B167288), has been utilized in the construction of MOFs that exhibit gas adsorption properties, there is a lack of published research detailing the synthesis and characterization of MOFs using 1,2-bis(pyridin-4-ylthio)ethane for these purposes. Consequently, no specific data on their performance in gas adsorption or catalysis is currently available. The presence of the sulfur atoms in the thioether bridge of this compound could potentially lead to different framework topologies and pore environments compared to its ethane-linked counterpart, and may also offer unique host-guest interactions or catalytic activity, representing a fertile ground for future investigation.

Luminescent Properties of Coordination Polymers and Complexes

Coordination polymers and complexes exhibiting luminescence are of great interest for applications in sensing, displays, and lighting. The emission properties can be tuned by the choice of both the metal ion and the organic ligand.

Photophysical Parameters (e.g., quantum yields, lifetimes)

The photophysical properties, including quantum yields and emission lifetimes, are crucial metrics for evaluating the performance of luminescent materials. Although coordination polymers based on similar pyridyl ligands have been shown to exhibit interesting luminescent behavior, there is no available data in the scientific literature detailing the quantum yields or lifetimes for complexes of this compound. Such data is essential for understanding the efficiency of light emission and the underlying photophysical processes.

Down-Conversion for Photovoltaic Applications

Down-conversion is a process where high-energy photons are converted into lower-energy photons, which can be more efficiently utilized by photovoltaic cells. Coordination compounds can act as down-shifters to enhance the efficiency of solar cells. Studies on copper(I) coordination polymers with the related 1,2-bis(4-pyridyl)ethane ligand have shown their potential in this application. researchgate.net However, there are no reported studies on the use of this compound complexes for down-conversion in photovoltaic applications. The thioether linkage could influence the electronic structure and energy transfer dynamics of the resulting complexes, potentially offering new avenues for the design of efficient down-shifting materials.

Magnetic Properties of Transition Metal Coordination Polymers

The magnetic properties of coordination polymers are determined by the nature of the metal ions and the way they are linked by the organic ligands. These materials can exhibit a range of magnetic behaviors, from simple paramagnetism to more complex phenomena like single-molecule magnetism. While the magnetic properties of transition metal coordination polymers with related bridging ligands have been investigated, there is a lack of research focused specifically on polymers constructed from this compound. Therefore, no experimental data on the magnetic susceptibility or other magnetic characteristics of its transition metal coordination polymers are available. The specific geometry and electronic communication mediated by the this compound ligand would be expected to influence the magnetic exchange interactions between metal centers, making this an area ripe for exploration.

Future Perspectives and Emerging Research Avenues for 1,2 Bis Pyridin 4 Ylthio Ethane Chemistry

Development of Novel Synthetic Strategies for Tailored Ligands

The future development of materials based on 1,2-Bis(pyridin-4-ylthio)ethane is intrinsically linked to the ability to synthesize not only the parent ligand but also a diverse family of derivatives with tailored properties. While a definitive synthetic protocol for this compound is not extensively documented in publicly available research, established methods for analogous pyridyl-thioethers offer a clear roadmap.

A common and effective strategy involves the nucleophilic substitution of a halogenated pyridine (B92270) with a dithiol. For instance, the synthesis of related compounds often employs the reaction of a chloropyridine with a suitable sulfur-based nucleophile in the presence of a base. researchgate.net A plausible and efficient route for this compound would, therefore, involve the reaction of 4-chloropyridine (B1293800) with ethane-1,2-dithiol under basic conditions.

Future research will likely focus on refining and expanding upon such foundational synthetic strategies. Key areas of exploration will include:

Microwave-assisted synthesis: This technique has the potential to significantly reduce reaction times and improve yields, offering a more efficient and greener synthetic route.

Flow chemistry: Continuous flow reactors can provide precise control over reaction parameters, leading to higher purity products and enabling safer handling of potentially hazardous reagents.

Post-synthetic modification: Developing methods to chemically modify the pyridine rings or the ethane (B1197151) bridge after the initial synthesis of the ligand would open up avenues for creating a library of functionally diverse ligands from a common precursor.

Synthesis of analogous ligands: The systematic synthesis of a series of bis(pyridin-4-ylthio)alkanes with varying alkane chain lengths (e.g., propane, butane, etc.) will be crucial for understanding the impact of the linker's flexibility and length on the resulting coordination polymer's architecture and properties. The synthesis of the pyrazine (B50134) analogue, 1,2-bis(pyrazin-2-ylthio)ethane, has been reported, providing a template for such investigations. asianpubs.org

The ability to introduce a wide range of functional groups onto the pyridine rings will be a particularly important area of focus. This will allow for the fine-tuning of the ligand's electronic properties, solubility, and steric hindrance, thereby influencing the coordination geometry and the physicochemical properties of the resulting metal complexes.

Exploration of Heterometallic Systems and Mixed-Ligand Complexes

The flexible and ditopic nature of this compound makes it an ideal candidate for the construction of complex, multi-metallic coordination architectures. A significant future research direction will be the exploration of its use in forming heterometallic systems, where two or more different metal ions are incorporated into a single framework. These materials are of great interest due to their potential for synergistic effects, leading to enhanced catalytic activity, unique magnetic properties, and novel photophysical behaviors.

Furthermore, the incorporation of this compound into mixed-ligand complexes represents another promising frontier. By introducing ancillary ligands with specific functionalities alongside the primary thioether ligand, it will be possible to construct coordination compounds with precisely controlled properties. For example, the introduction of a chiral co-ligand could lead to the formation of enantiomerically pure metal-organic frameworks (MOFs) with applications in asymmetric catalysis or chiral separations.

Research in this area will likely draw inspiration from studies on related systems. For instance, investigations into heteroleptic Fe(II) complexes featuring the S,S′-bis(2-pyridylmethyl)-1,2-thioethane ligand have demonstrated the potential of thioether-containing pyridyl ligands to create interesting spin-crossover behavior. mdpi.com The structural flexibility of the this compound ligand could allow for the accommodation of various metal ions with different coordination preferences, paving the way for the rational design of a wide array of heterometallic and mixed-ligand systems with tailored functionalities.

Advanced Characterization Techniques for Complex Architectures

A comprehensive understanding of the structure-property relationships in materials derived from this compound will necessitate the application of a suite of advanced characterization techniques. While standard methods such as single-crystal X-ray diffraction, NMR spectroscopy, and elemental analysis will remain fundamental, the complexity of the potential architectures will demand more sophisticated approaches.

Future research will increasingly rely on:

Solid-state NMR (ssNMR): This technique will be invaluable for characterizing the structure and dynamics of crystalline and amorphous coordination polymers where obtaining single crystals suitable for X-ray diffraction is challenging.

Variable-temperature and high-pressure crystallography: These methods will provide crucial insights into the dynamic behavior of the coordination frameworks, including phase transitions, guest-induced structural changes, and the flexibility of the ligand.

In-situ spectroscopy: Techniques such as in-situ X-ray absorption spectroscopy (XAS) and in-situ infrared (IR) spectroscopy will allow for the real-time monitoring of the formation of coordination complexes and the investigation of their behavior under reaction conditions.

Advanced microscopy techniques: High-resolution transmission electron microscopy (HR-TEM) and scanning tunneling microscopy (STM) will be employed to visualize the morphology and surface structure of nanoscale materials and thin films incorporating this compound.

The study of the solution self-assembly of a bis-pyridine ligand with Pd(II) ions, which revealed the formation of complex cage-like structures, highlights the importance of advanced solution-phase characterization techniques like diffusion-ordered NMR spectroscopy (DOSY) in understanding the pre-organization and assembly processes leading to the final solid-state architecture. researchgate.net

Integration with Other Functional Materials for Hybrid Systems

The creation of hybrid materials, where coordination complexes based on this compound are integrated with other functional materials, represents a highly promising avenue for developing materials with enhanced or entirely new properties. This synergistic approach can lead to materials that are more than the sum of their parts.

Emerging research will likely focus on the development of:

MOF-polymer composites: Incorporating coordination polymers of this compound into polymer matrices can enhance the mechanical properties of the MOF while adding the functional properties of the coordination polymer to the polymer.

Nanoparticle-coordination polymer hybrids: The functionalization of nanoparticles (e.g., gold, quantum dots) with this compound or its metal complexes can lead to materials with unique optical, electronic, and catalytic properties.

Surface-anchored coordination networks: The growth of thin films of coordination polymers on solid substrates can lead to the development of functional coatings, sensors, and electronic devices.

The design of these hybrid systems will require a deep understanding of the interfacial interactions between the different components. The versatile coordinating ability of the this compound ligand, with its nitrogen and sulfur donor atoms, offers multiple anchor points for binding to a variety of material surfaces.

Computational Design and High-Throughput Screening for New Materials

In parallel with experimental efforts, computational modeling and high-throughput screening will play an increasingly vital role in accelerating the discovery and design of new materials based on this compound. These in silico approaches can predict the structures and properties of yet-to-be-synthesized materials, thereby guiding experimental efforts towards the most promising candidates.

Future computational research will focus on:

Developing accurate force fields: The creation of reliable force fields for molecular dynamics simulations will be crucial for predicting the flexibility and guest-responsive behavior of coordination polymers based on this ligand.

Density Functional Theory (DFT) calculations: DFT will be used to investigate the electronic structure of the ligand and its metal complexes, providing insights into their reactivity, spectroscopic properties, and potential for applications in catalysis and electronics.

High-throughput virtual screening: By computationally screening large databases of virtual structures, it will be possible to identify promising combinations of metal ions and co-ligands for achieving specific material properties, such as high porosity for gas storage or specific catalytic activity.

These computational tools will not only rationalize experimental observations but also provide a predictive framework for the rational design of new functional materials with desired properties, significantly shortening the materials discovery and development cycle.

Q & A

Basic Research Question

- IR/Raman Spectroscopy : Identify S–M (metal) stretching vibrations (450–350 cm) and pyridyl ring breathing modes (1,000–1,100 cm) to confirm ligand coordination .

- XPS : Sulfur 2p peaks at 163–165 eV confirm thioether bonding (non-oxidized state).

- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >250°C for most MOFs) and solvent retention .

How does the ligand geometry of this compound influence the gas adsorption properties of resultant ultramicroporous materials?

Advanced Research Question

The ligand’s flexible ethane backbone and thioether linkage enable:

- Adaptive Pore Sizing : Dynamic adjustment of pore dimensions during gas adsorption (e.g., CH/CH separation) via ligand rotation .

- Metal Coordination Preferences : The thioether sulfur can act as a weak donor, favoring transition metals (e.g., Cu, Ag) for π-complexation-driven selectivity.

- Structural Stability : Hydrogen bonding between pyridyl N and framework counterions enhances thermal resilience (up to 300°C) .

What strategies are recommended for resolving electron density contradictions in X-ray structures of thioether-containing coordination polymers?

Advanced Research Question

- Twinning Analysis : Use SHELXL ’s TWIN and BASF commands to model twin domains. For high-resolution data, SHELXD can phase structures with >98% completeness .

- Disorder Modeling : Apply PART and EADP restraints to refine disordered thioether groups.

- Validation Tools : Check for overfitting using R (<0.05) and GooF (0.8–1.2) metrics .

What experimental precautions are necessary when handling this compound due to its sulfur content?

Basic Research Question

- Oxidation Prevention : Store under argon and avoid prolonged exposure to air. Thioethers can oxidize to sulfoxides under ambient conditions.

- Glovebox Use : Conduct syntheses in inert atmospheres to minimize side reactions.

- Waste Disposal : Neutralize residual ligand with 10% NaOH before disposal to avoid sulfide gas release .

How can computational modeling complement experimental studies in predicting the supramolecular assembly of this compound-based systems?

Advanced Research Question

- DFT Calculations : Optimize ligand geometry and predict metal-ligand bond strengths (e.g., B3LYP/6-31G* basis sets).

- Molecular Dynamics (MD) : Simulate framework flexibility under gas adsorption conditions (e.g., NVT ensembles at 298 K).

- Electrostatic Potential Mapping : Identify preferential binding sites for guest molecules (e.g., CO at pyridyl N regions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.